(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H11N3O·HCl It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzylamine and oxalyl chloride.
Reaction Steps: The benzylamine reacts with oxalyl chloride to form an intermediate, which is then cyclized under acidic conditions to form the oxadiazole ring.
Purification: The final product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistent quality and yield.
Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications for purity and potency.
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Benzyl groups
The benzyl group, which is part of the compound’s structure, is often used in medicinal chemistry due to its lipophilic nature, which can enhance the bioavailability of a drug .
Amines
Amines, such as methanamine in this compound, are basic and can form salts with acids. This property can influence the compound’s solubility and distribution in the body .
Chemical Reactions Analysis
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at the benzyl or oxadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives of the compound.
Scientific Research Applications
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
Benzylamine: A simpler compound lacking the oxadiazole ring.
Oxadiazole derivatives: Other oxadiazole derivatives with different substituents.
Amine derivatives: Other amine derivatives with different functional groups.
Uniqueness: The presence of the benzyl group and the oxadiazole ring in This compound makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-benzyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFHPSGDFROIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-35-2 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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